molecular formula C21H21N3O5S B359042 4-[[3-Ethyl-2-(2-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoic acid CAS No. 1164474-32-1

4-[[3-Ethyl-2-(2-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoic acid

Cat. No.: B359042
CAS No.: 1164474-32-1
M. Wt: 427.5g/mol
InChI Key: MGIYTZWSQVRRQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[3-Ethyl-2-(2-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoic acid is a complex organic compound with a unique structure that includes a thiazinan ring, a benzoic acid moiety, and an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3-Ethyl-2-(2-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoic acid typically involves multiple stepsThe reaction conditions often include the use of solvents like methanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[[3-Ethyl-2-(2-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may produce an amine derivative .

Scientific Research Applications

4-[[3-Ethyl-2-(2-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[3-Ethyl-2-(2-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-[({(2Z)-2-[(3-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate
  • Benzoic acid, 2-[[(2Z)-3-(3,4-dimethoxyphenyl)-1-oxo-2-propen-1-yl]amino]-3-hydroxy-

Uniqueness

4-[[3-Ethyl-2-(2-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoic acid is unique due to its specific combination of functional groups and ring structures.

Properties

CAS No.

1164474-32-1

Molecular Formula

C21H21N3O5S

Molecular Weight

427.5g/mol

IUPAC Name

4-[[3-ethyl-2-(2-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoic acid

InChI

InChI=1S/C21H21N3O5S/c1-3-24-18(25)12-17(19(26)22-14-10-8-13(9-11-14)20(27)28)30-21(24)23-15-6-4-5-7-16(15)29-2/h4-11,17H,3,12H2,1-2H3,(H,22,26)(H,27,28)

InChI Key

MGIYTZWSQVRRQJ-UHFFFAOYSA-N

SMILES

CCN1C(=O)CC(SC1=NC2=CC=CC=C2OC)C(=O)NC3=CC=C(C=C3)C(=O)O

Canonical SMILES

CCN1C(=O)CC(SC1=NC2=CC=CC=C2OC)C(=O)NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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